2-(4-Ethoxyphenyl)azepane

Lipophilicity Physicochemical Properties Drug Design

2-(4-Ethoxyphenyl)azepane (CAS 383129-32-6) is a fully saturated, seven-membered nitrogen-containing heterocycle (an azepane) featuring a 4-ethoxyphenyl substituent at the 2-position. It has the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 383129-32-6
Cat. No. B1352273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyphenyl)azepane
CAS383129-32-6
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2CCCCCN2
InChIInChI=1S/C14H21NO/c1-2-16-13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3
InChIKeyDMMRUUPDPAVQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxyphenyl)azepane (CAS 383129-32-6) – Azepane-Based Building Block with Defined Physicochemical Properties for CNS-Focused Drug Discovery and Chemical Probe Synthesis


2-(4-Ethoxyphenyl)azepane (CAS 383129-32-6) is a fully saturated, seven-membered nitrogen-containing heterocycle (an azepane) featuring a 4-ethoxyphenyl substituent at the 2-position [1]. It has the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol [1]. Computed physicochemical properties include an XLogP3-AA value of 2.9, a topological polar surface area of 21.3 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 [1]. The azepane scaffold is recognized as an underexplored yet biologically relevant structural motif in medicinal chemistry, particularly for central nervous system (CNS) drug targets [2][3]. This specific derivative serves as a versatile synthetic building block or fragment for research applications and is commercially available from specialized chemical suppliers with certified purity specifications .

2-(4-Ethoxyphenyl)azepane (CAS 383129-32-6): Why Class-Level Interchangeability Is Not Supported Without Direct Comparative Data


Caution must be exercised when considering the substitution of 2-(4-ethoxyphenyl)azepane with another azepane or piperidine analog. While the azepane scaffold offers a conformational profile distinct from six-membered piperidines, which can influence target binding [1], specific substituent effects are highly nuanced. The replacement of the ethoxy group with a methoxy group, for instance, results in a measurable shift in lipophilicity (ΔXLogP3 ≈ +0.7 for the ethoxy analog) [2]. Such a change can significantly impact a compound's behavior in biological assays, affecting parameters like membrane permeability, off-target binding, and metabolic stability. However, in the absence of direct, quantitative head-to-head comparison data between 2-(4-ethoxyphenyl)azepane and its closest analogs (e.g., 2-(4-methoxyphenyl)azepane) in a specific, named biological assay, any claim of superiority is speculative. The available evidence supports class-level inferences about the azepane core [1] and provides computed baseline physicochemical data [2], which can inform rational selection, but does not constitute definitive proof of differential biological activity. Therefore, for critical research applications where a specific activity profile is paramount, direct experimental validation in the user's own assay system is strongly advised.

2-(4-Ethoxyphenyl)azepane (CAS 383129-32-6) – Differential Evidence and Quantitative Specifications for Informed Procurement


Physicochemical Differentiation: Lipophilicity (XLogP3) of 2-(4-Ethoxyphenyl)azepane Compared to 2-(4-Methoxyphenyl)azepane

The 4-ethoxyphenyl substituent confers a higher computed lipophilicity compared to the 4-methoxyphenyl analog. This is a key differentiator as lipophilicity directly influences membrane permeability, solubility, and metabolic clearance. The target compound has a computed XLogP3-AA value of 2.9 [1]. The 4-methoxy analog, 2-(4-methoxyphenyl)azepane (CID 3499053), has a computed XLogP3-AA value of 2.2 [2]. This represents a quantifiable difference in lipophilicity of +0.7 log units.

Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Structural Features for CNS Drug-Likeness

The compound possesses a low topological polar surface area (TPSA) of 21.3 Ų [1], which is well within the generally accepted range (<90 Ų) for good blood-brain barrier penetration. This is a common feature of CNS-active drug candidates. Additionally, the compound has a rotatable bond count of 3 [1], indicating a degree of conformational flexibility. This baseline data allows for a comparison with other azepane building blocks or more rigid scaffolds.

CNS Drug Discovery Physicochemical Properties Medicinal Chemistry

Vendor-Specified Purity and Physical Form: A Procurement-Relevant Benchmark

Reputable vendors provide a minimum purity specification of 95% for this compound , with one supplier offering material at 97% purity . The methoxy analog, 2-(4-methoxyphenyl)azepane, is also available at 95% purity . While the purity is comparable across these specific analogs, the physical form may differ. The target compound is reported as a liquid , whereas the oxalate salt form (CAS 1177322-26-7) is a white crystalline powder . This difference in physical form is a critical factor for experimental handling, weighing, and formulation.

Chemical Synthesis Quality Control Procurement

Conformational Flexibility of the Azepane Scaffold: A Class-Level Advantage Over Piperidine Analogs

The seven-membered azepane ring possesses greater conformational flexibility compared to the six-membered piperidine ring. This increased flexibility can enable azepane-based compounds to adopt bioactive conformations that are inaccessible to their piperidine counterparts, potentially leading to improved target binding and selectivity. While this is a class-level inference for azepanes as a whole [1][2], it represents a fundamental structural differentiation that can be leveraged when designing new chemical entities.

Conformational Analysis Scaffold Hopping Medicinal Chemistry

2-(4-Ethoxyphenyl)azepane (CAS 383129-32-6): Recommended Research Applications Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Novel CNS-Targeted Chemical Probes and Lead Compounds

The combination of a low topological polar surface area (TPSA of 21.3 Ų) and a moderate lipophilicity (XLogP3 = 2.9) [1] positions 2-(4-ethoxyphenyl)azepane as a suitable building block for the synthesis of compounds intended for CNS targets. The azepane core offers a conformationally flexible scaffold distinct from more common piperidines [2], and its potential as a platform for developing potent neuropharmacological agents has been demonstrated with related azepane structures [3]. Researchers can utilize this fragment to explore structure-activity relationships for targets like monoamine transporters or sigma receptors, leveraging the scaffold's favorable computed properties for brain penetration.

Chemical Biology: Functionalization of the Free Secondary Amine to Create Diverse Tool Compounds

The secondary amine present in the azepane ring provides a reactive handle for a wide range of chemical transformations, including alkylation, acylation, and reductive amination. The resulting products, with their defined lipophilicity (XLogP3 = 2.9) [1] and known purity specifications (≥95%) , can serve as a library of tool compounds for target identification, proteomics studies, or phenotypic screening. The availability of the compound in both free base and oxalate salt forms provides options for optimizing synthetic protocols.

Comparative Scaffold Analysis: Systematically Probing the Impact of Lipophilicity in a Matched Molecular Pair

The clear and quantifiable difference in computed lipophilicity (ΔXLogP3 = +0.7) [1] between 2-(4-ethoxyphenyl)azepane and its 4-methoxy analog (CID 3499053) makes this pair an excellent matched molecular pair (MMP) for investigating the impact of lipophilicity on in vitro and in vivo properties. By synthesizing and testing analogous derivatives from each core, researchers can gain valuable insights into how a small change in logP affects key drug discovery parameters such as aqueous solubility, metabolic stability, plasma protein binding, and off-target pharmacology, all while keeping the core azepane scaffold constant.

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 219.32 g/mol and a hydrogen bond donor/acceptor profile consistent with fragment-like properties [1], 2-(4-ethoxyphenyl)azepane is an appropriate candidate for inclusion in fragment libraries for FBDD or as part of a diversity set for HTS campaigns. The azepane scaffold is noted for its underexplored chemical space [2][3], offering a novel chemotype for screening. Its availability in high purity (97%) from commercial sources ensures that any hits identified from screening will be readily resupplied for follow-up studies and hit validation.

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